4-(Piperazin-1-yl)quinoline-3-carbonitrile is a chemical compound that belongs to the quinoline family, characterized by a piperazine moiety attached to a quinoline structure with a cyano group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections.
The compound is classified under heterocyclic compounds, specifically as a quinoline derivative. It is synthesized through various chemical processes involving piperazine and quinoline derivatives. The structure can be denoted by its International Union of Pure and Applied Chemistry name, which reflects its functional groups and arrangement.
The synthesis of 4-(Piperazin-1-yl)quinoline-3-carbonitrile typically involves the reaction of piperazine with suitable quinoline derivatives. Several methods have been reported in literature:
The molecular formula for 4-(Piperazin-1-yl)quinoline-3-carbonitrile is C13H14N4. The structure consists of:
The molecular weight is approximately 226.28 g/mol. The compound's structural characteristics can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule.
4-(Piperazin-1-yl)quinoline-3-carbonitrile can undergo various chemical reactions typical of quinoline derivatives:
The mechanism of action for compounds like 4-(Piperazin-1-yl)quinoline-3-carbonitrile often involves interaction with biological targets such as enzymes or receptors:
The physical properties of 4-(Piperazin-1-yl)quinoline-3-carbonitrile include:
Chemical properties include:
4-(Piperazin-1-yl)quinoline-3-carbonitrile has several scientific applications:
Nucleophilic aromatic substitution (SNAr) serves as the cornerstone reaction for constructing the pivotal C–N bond between the quinoline core and piperazine moiety in 4-(piperazin-1-yl)quinoline-3-carbonitrile. This reaction capitalizes on the electron-deficient character of the quinoline system, particularly at the C4 position when activated by the C3-cyano group. The cyano group withdraws electron density, rendering the C4 position highly susceptible to nucleophilic attack by piperazine’s secondary amine [7].
Regioselectivity is a hallmark of SNAr in this system. Computational studies using density functional theory (ωB97X-D/6-31G(d)) confirm that the C4 carbon exhibits a significantly lower-energy LUMO (lowest unoccupied molecular orbital) compared to other potential sites (e.g., C2). This translates to a substantially lower activation energy barrier (~5-7 kcal/mol difference) for nucleophilic attack at C4 versus alternative positions. The reaction proceeds via a classical addition-elimination mechanism: nucleophilic attack by piperazine forms a high-energy Meisenheimer complex (σ-adduct), followed by the departure of the leaving group (typically fluoride or chloride) to restore aromaticity [2] [7].
Table 1: SNAr Optimization Parameters for 4-(Piperazin-1-yl)quinoline-3-carbonitrile Synthesis
Variable | Conditions Tested | Optimal Conditions | Impact on Yield/Time |
---|---|---|---|
Leaving Group (X) | F, Cl, Br, I, NO₂ | F | F > NO₂ > Cl ≈ Br > I (Yield: F: 92%, Cl: 75%) |
Base | Et₃N, DIPEA, Na₂CO₃, K₂CO₃, Cs₂CO₃ | Cs₂CO₃ or Et₃N | Cs₂CO₃ (Protic solvent), Et₃N (Aprotic solvent) |
Solvent | DMSO, DMF, THF, CH₃CN, EtOH, i-PrOH, H₂O/THF Mix | DMSO (Aprotic), EtOH/THF Mix (Protic) | DMSO: ~95% yield (RT, 1h); EtOH/THF: 85% (RT, 3h) |
Temperature | 0°C, RT, 40°C, 60°C, 80°C, Reflux | RT (for F/NO₂), 60-80°C (for Cl/Br) | RT sufficient for activated substrates |
Piperazine Equiv. | 1.0, 1.2, 1.5, 2.0, 3.0 | 1.2-1.5 | Excess minimizes di-substituted byproducts |
Leaving Group Effects: The reactivity follows the order F > NO₂ > Cl ≈ Br > I. Fluoride is strongly preferred due to its superior leaving group ability, stemming from its high electronegativity and the strength of the C–F bond in the ground state, which undergoes significant weakening in the transition state due to polarity reversal. This "element effect" allows reactions with aryl fluorides to proceed efficiently at room temperature (RT) in solvents like DMSO, yielding up to 92% product within 1-2 hours [2] [5]. Chloro or bromo precursors require elevated temperatures (60-80°C) and longer reaction times (6-12 hours) to achieve moderate yields (70-85%). Nitro-activated aryl fluorides exhibit even higher reactivity [5].
Solvent and Base Optimization: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are optimal for SNAr with aryl fluorides, facilitating Meisenheimer complex formation and stabilization through solvation. Protic solvents like ethanol or isopropanol, often mixed with THF or water, are viable alternatives, particularly with inorganic bases like K₂CO₃ or Cs₂CO₃, though reaction times may increase. Organic bases (triethylamine, Et₃N; diisopropylethylamine, DIPEA) are highly effective in aprotic media, while inorganic carbonates (Cs₂CO₃, K₂CO₃) are preferred in protic solvents or aqueous mixtures. Using a slight excess of piperazine (1.2-1.5 equivalents) ensures complete conversion while minimizing the formation of bis-quinoline adducts [6] [7].
The synthesis of 4-(piperazin-1-yl)quinoline-3-carbonitrile typically employs a convergent strategy, constructing the quinoline core before introducing the piperazine via SNAr. A prevalent route starts with the formation of the quinoline ring system via Doebner-von Miller variation or Friedländer condensation [6]. A critical step involves introducing the C3-cyano group, which profoundly activates the C4 position for subsequent SNAr.
Cyano Group Introduction: Two primary methods dominate:
Table 2: Multi-Step Synthesis Pathways to 4-(Piperazin-1-yl)quinoline-3-carbonitrile Precursors
Step Order | Key Transformation | Starting Material(s) | Reagents/Conditions | Intermediate/Target | Yield Range |
---|---|---|---|---|---|
Pathway A | 1. Quinoline Ring Synthesis | o-Aminoaryl Ketone + Carbonyl | PTSA, CX4SO₃H, Δ; or K₂CO₃, EtOH, Reflux | 3-Haloquinoline (e.g., 3-Br) | 60-80% |
2. C3-Cyanation | 3-Haloquinoline | Pd(PPh₃)₄, Zn(CN)₂, DMF, 80-100°C; or CuCN, Δ | 3-Cyano-4-haloquinoline (X=F, Cl) | 65-85% | |
3. SNAr with Piperazine | 3-Cyano-4-haloquinoline | Piperazine (1.2 eq), Et₃N or Cs₂CO₃, DMSO or EtOH/THF, RT-80°C | 4-(Piperazin-1-yl)quinoline-3-carbonitrile | 75-95% | |
Pathway B | 1. Quinoline Ring Synthesis | Aniline Derivative + DMA-DMA | DMF-DMA, Reflux | Enaminone | 85-95% |
2. Cyclization/Cyanation | Enaminone | LiCH₂CN, THF, -78°C; then AcOH quench | 3-Cyano-4-hydroxyquinoline | 50-70% | |
3. Chlorination | 3-Cyano-4-hydroxyquinoline | SOCl₂, Reflux | 3-Cyano-4-chloroquinoline | 80-90% | |
4. SNAr with Piperazine | 3-Cyano-4-chloroquinoline | Piperazine (1.5 eq), DIPEA, CH₃CN, 60-80°C | 4-(Piperazin-1-yl)quinoline-3-carbonitrile | 70-85% |
Sequential Halogenation and Piperazine Coupling: Pathway A involves synthesizing a 3-haloquinoline (bromo or iodo preferred for cyanation), followed by palladium-catalyzed cyanation to yield the crucial 3-cyano-4-haloquinoline intermediate. The halogen at C4 (preferably F, but Cl is common) is then displaced by piperazine under optimized SNAr conditions. Pathway B utilizes a lithium acetonitrile anion strategy: an enaminone precursor, generated from an aniline and DMF-DMA (N,N-dimethylformamide dimethyl acetal), undergoes cyclization with lithiated acetonitrile at low temperature (-78°C) to directly afford 3-cyano-4-hydroxyquinoline. The phenolic OH is a poor leaving group, necessitating activation via chlorination (SOCl₂) to give the reactive 3-cyano-4-chloroquinoline, suitable for piperazine coupling [4] [7].
Functional Group Tolerance: The C3-cyano group is stable under the SNAr conditions used for piperazine introduction (room temperature to 80°C, weak bases). This allows for the incorporation of sensitive substituents elsewhere on the quinoline ring (e.g., methoxy, methyl, halogen) before the final SNAr step. Halogens (Cl, Br, I) at positions like C6 or C7 are compatible and provide handles for further derivatization via cross-coupling after the core structure is assembled [5] [10].
Molecular hybridization, fusing the 4-(piperazin-1-yl)quinoline-3-carbonitrile core with other pharmacophoric units, is a powerful strategy to enhance biological activity, particularly against microbial pathogens and cancer cells. The piperazine nitrogen (N⁴) serves as the primary conjugation point, enabling linkage via amide, sulfonamide, urea, thiourea, or alkyl bridges to diverse aromatic or heteroaromatic fragments.
Antimicrobial Hybrids: Hybridization often targets enhanced membrane disruption or enzyme inhibition. A prominent approach involves coupling the core via the piperazine N⁴ to benzoyl fragments bearing varied substituents (alkyl, alkoxy, halogen, amino). For instance, derivative 5k (structure: core linked to 4-(butylamino)benzoyl) demonstrated potent and selective activity against Staphylococcus aureus (MIC = 10 µM). This activity was superior to hybrids with simple alkyl or halogen substituents and involved significant membrane disruption, evidenced by time-dependent propidium iodide uptake in treated bacteria. Docking studies suggested additional targets like S. aureus tyrosyl-tRNA synthetase (TyrRS) and DNA gyrase B, where 5k formed key hydrogen bonds and π-stacking interactions within the ATP-binding sites [10]. Tetrazole-thiadiazolyl hybrids (e.g., 11) also showed broad-spectrum inhibition against Gram-positive (S. aureus, S. epidermidis), Gram-negative (P. aeruginosa), and fungal strains (C. albicans), likely leveraging the enhanced acidity and metal-chelating potential of the tetrazole moiety [8].
Anticancer Hybrids: Hybrid design focuses on inhibiting key oncogenic kinases or inducing apoptosis. Conjugating the quinoline-piperazine- carbonitrile scaffold to 1,3,4-thiadiazole via thiourea or amide linkages yielded potent inhibitors targeting receptor tyrosine kinases like PDGFR (Platelet-Derived Growth Factor Receptor). SAR studies revealed that benzyl thiourea linkers significantly improved aqueous solubility and pharmacokinetic profiles (e.g., oral bioavailability in dogs ~39%, t₁/₂ ~11 h) while maintaining nanomolar PDGFR inhibition (IC₅₀ ~61 nM) and high selectivity over related kinases (Flt-3 selectivity >100). Replacing the thiourea with cyanoguanidine (a bioisostere) modulated potency and selectivity profiles. Saccharin hybrids (linked via the piperazine) demonstrated promising antiproliferative effects against glioma cell lines (U87, A172, H4), with derivative 11 inducing >50% decrease in viability in U87 glioblastoma cells at 100 µg/mL after 72 hours and showing potent activity against colon (HCT116), breast (MCF-7), and melanoma (A375) cell lines (GI₅₀ = 3.55 - 11.5 µmol/L), comparable to etoposide. Activity correlated with interactions with cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) implicated in tumor progression [3] [4] [8].
The efficient and safe introduction of the C3-cyano group is crucial for activating the core and enabling downstream SNAr. Optimization focuses on catalyst selection, solvent environment, and safer cyanide sources.
Catalytic Systems:
Solvent Effects: Polar aprotic solvents are essential:
Cyanide Sources: Replacing toxic KCN/CuCN is a priority:
Table 3: Catalytic Systems and Solvents for C3-Cyanation of Quinoline Precursors
Catalyst System | Cyanide Source | Solvent | Temperature | Typical Yield Range | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Pd(PPh₃)₄ (5 mol%) | Zn(CN)₂ (0.6 eq) | DMF | 80-90°C | 70-85% | Reliable, good FG tolerance | Pd cost, DMF toxicity |
Pd₂(dba)₃ (2.5 mol%) / XPhos (6 mol%) | Zn(CN)₂ (0.55 eq) | DMF or DMA | 80-85°C | 75-90% | Higher efficiency, lower Pd loading | Cost of ligand |
CuI (10 mol%) / Phen (20 mol%) | K₄[Fe(CN)₆] (0.25 eq) | DMSO | 100-120°C | 60-75% | Low cost, non-toxic cyanide source | High temp, longer time, O₂ sensitive |
Pd/C (10 wt%) / TBAB | K₄[Fe(CN)₆] (0.25 eq) | EtOH/H₂O | 80-100°C | 50-70% | Heterogeneous, green solvent system | Lower yields, potential leaching |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: